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molecular formula C5H4Cl2N2 B063743 3-Amino-2,4-dichloropyridine CAS No. 173772-63-9

3-Amino-2,4-dichloropyridine

Cat. No. B063743
M. Wt: 163 g/mol
InChI Key: ZSJYSZWQVCWDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247557B2

Procedure details

3-Amino-2-4-dichloropyridine d (0.7047 g, 4.32 mmol), phenylboronic acid (0.5177 g, 4.24 mmol), K2CO3 (0.8023 g, 5.80 mmol), and Pd(PPh3)4 (0.0702 g, 0.0607 mmol) were combined. The sample was evacuated and purged with nitrogen three times. Dry DMF (2 mL) and deoxygenated H2O (0.4 mL) were added. The sample was microwaved at 130° C. for 40 minutes. The reaction mixture was diluted with H2O (50 mL) and extracted with EtOAc (3×50 mL). The EtOAc extracts was dried over MgSO4 and filtered. The crude material was adsorbed onto silica gel and purified by flash chromatography (40 g SiO2, 0-30% EtOAc in hexanes) to give 3-amino-4-chloro-2-phenylpyridine e (0.435 g, 2.12 mmol, 49%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5177 g
Type
reactant
Reaction Step Two
Name
Quantity
0.8023 g
Type
reactant
Reaction Step Three
Quantity
0.0702 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([Cl:7])=[C:5]([NH2:8])[C:4](Cl)=[N:3][CH:2]=1.[C:10]1(B(O)O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C([O-])([O-])=O.[K+].[K+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH2:8][C:5]1[C:4]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:3][CH:2]=[CH:1][C:6]=1[Cl:7] |f:2.3.4,^1:28,30,49,68|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CN=C(C(=C1Cl)N)Cl
Step Two
Name
Quantity
0.5177 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Three
Name
Quantity
0.8023 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
0.0702 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The sample was evacuated
CUSTOM
Type
CUSTOM
Details
purged with nitrogen three times
CUSTOM
Type
CUSTOM
Details
Dry DMF (2 mL) and deoxygenated H2O (0.4 mL)
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The sample was microwaved at 130° C. for 40 minutes
Duration
40 min
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with H2O (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The EtOAc extracts was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (40 g SiO2, 0-30% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC=CC1Cl)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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